2-Bromoisothiazole

Description

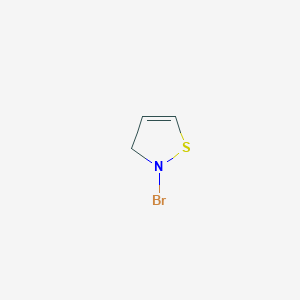

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C3H4BrNS |

|---|---|

Molecular Weight |

166.04 g/mol |

IUPAC Name |

2-bromo-3H-1,2-thiazole |

InChI |

InChI=1S/C3H4BrNS/c4-5-2-1-3-6-5/h1,3H,2H2 |

InChI Key |

VQLISDSZZUXMEX-UHFFFAOYSA-N |

Canonical SMILES |

C1C=CSN1Br |

Origin of Product |

United States |

Reactivity and Functionalization of 2 Bromoisothiazole

Nucleophilic Substitution Reactions at the 2-Position of Isothiazoles

The presence of the bromine atom, a good leaving group, on the electron-deficient isothiazole (B42339) ring makes the 2-position susceptible to attack by nucleophiles. chemimpex.comcymitquimica.com This reactivity is a cornerstone for introducing a variety of functional groups onto the isothiazole core.

2-Bromoisothiazole can undergo nucleophilic substitution reactions where the bromine atom is displaced by a range of nucleophiles. chemimpex.comcymitquimica.com This allows for the synthesis of diverse 2-substituted isothiazole derivatives. While the isothiazole ring is less activated towards nucleophilic attack than some other heteroaromatic systems, these reactions can be facilitated under appropriate conditions. The reactivity is attributed to the electron-withdrawing nature of the ring nitrogen and sulfur atoms, which polarizes the C-Br bond. cymitquimica.com

Common nucleophiles used in these displacement reactions include amines, alkoxides, and thiols. For example, the reaction with various amines leads to the formation of 2-aminoisothiazole derivatives. researchgate.net

| Nucleophile Class | Example Nucleophile | Product Type |

|---|---|---|

| Amines | Ammonia, Primary/Secondary Amines (e.g., Morpholine) | 2-Aminoisothiazoles |

| Alkoxides | Sodium Methoxide | 2-Methoxyisothiazoles |

| Thiols | Sodium Thiolate | 2-(Alkylthio)isothiazoles |

The mechanism for nucleophilic substitution on aryl halides, including this compound, is typically a two-step addition-elimination process known as the SNAr mechanism. pressbooks.publibretexts.org

Addition Step: The reaction initiates with the attack of the nucleophile on the carbon atom bearing the bromine. pressbooks.pub This leads to the formation of a negatively charged, tetrahedral intermediate known as a Meisenheimer complex. libretexts.org The aromaticity of the isothiazole ring is temporarily broken in this step. libretexts.org

Elimination Step: The aromaticity is restored in the second step through the expulsion of the bromide leaving group. pressbooks.pub

The rate of SNAr reactions is heavily influenced by the stability of the Meisenheimer intermediate. Electron-withdrawing groups on the aromatic ring, particularly at positions ortho and para to the leaving group, can delocalize the negative charge through resonance, thereby stabilizing the intermediate and accelerating the reaction. pressbooks.publibretexts.org In the case of isothiazole, the ring heteroatoms contribute to the stabilization of this anionic complex. Recent studies have indicated that the SNAr mechanism can exist on a continuum, with some reactions proceeding through a concerted pathway rather than a distinct two-step process, depending on the specific reactants and conditions. nih.gov Kinetic studies are often employed to elucidate the precise mechanism for a given reaction. imperial.ac.uk

Transition-Metal-Catalyzed Cross-Coupling Reactions of this compound

Transition-metal-catalyzed cross-coupling reactions represent a powerful and versatile strategy for forming carbon-carbon and carbon-heteroatom bonds, and they are widely applied to functionalize halo-heterocycles like this compound. eie.grrsc.org Palladium-catalyzed reactions, in particular, are indispensable tools in modern organic synthesis. libretexts.org

Among the most prominent palladium-catalyzed methods for C-C bond formation are the Suzuki-Miyaura and Negishi cross-coupling reactions. eie.grlibretexts.org

The Suzuki-Miyaura reaction couples an organohalide with an organoboron compound (such as a boronic acid or ester) in the presence of a palladium catalyst and a base. wikipedia.orglibretexts.org It is renowned for its mild reaction conditions, functional group tolerance, and the low toxicity of its boron-based reagents. rsc.org

The Negishi reaction involves the coupling of an organohalide with an organozinc reagent. uni-muenchen.dewikipedia.org Organozinc compounds are highly reactive, often allowing the reaction to proceed under very mild conditions with high functional group compatibility. uni-muenchen.dewikipedia.org

Both reactions proceed via a similar catalytic cycle involving three main steps: oxidative addition of the this compound to a Pd(0) complex, transmetalation of the organic group from the organoboron or organozinc reagent to the palladium center, and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. wikipedia.orglibretexts.org

The success and efficiency of palladium-catalyzed cross-coupling reactions are critically dependent on the choice of ligands and the optimization of reaction conditions.

Reaction Condition Optimization: Optimizing parameters such as the base, solvent, temperature, and catalyst loading is essential for maximizing yield and minimizing side reactions. whiterose.ac.uk

Base: In Suzuki-Miyaura reactions, the base is required to activate the organoboron reagent to facilitate transmetalation. tcichemicals.com The choice of base can significantly impact the reaction outcome.

Solvent: The solvent must be compatible with all reaction components. Aqueous or mixed aqueous/organic solvent systems are often used for Suzuki-Miyaura couplings, highlighting the reaction's versatility. oup.com

Temperature: While many cross-coupling reactions proceed at mild temperatures, some challenging couplings may require heating. oup.com

Catalyst System: The combination of the palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) and the ligand determines the active catalyst's properties. nih.govacs.org

| Parameter | Role/Consideration | Common Examples |

|---|---|---|

| Palladium Source | Precursor to the active Pd(0) catalyst. | Pd(OAc)₂, Pd(PPh₃)₄, Pd₂(dba)₃ |

| Ligand | Stabilizes catalyst, influences reactivity and steric environment. | Phosphines (e.g., PPh₃, SPhos, BrettPhos), N-Heterocyclic Carbenes (NHCs) |

| Base (Suzuki) | Activates the organoboron reagent for transmetalation. | Na₂CO₃, K₂CO₃, Cs₂CO₃, K₃PO₄ |

| Solvent | Solubilizes reagents, can influence reaction rate. | Toluene, Dioxane, THF, DMF, Water/Organic mixtures |

| Coupling Partner | Source of the new carbon fragment. | Arylboronic acids (Suzuki), Organozinc halides (Negishi) |

When multiple halogen atoms are present on the isothiazole ring, the site-selectivity of the cross-coupling reaction becomes a critical issue. In polyhalogenated systems containing identical halogens, selectivity is governed by the electronic nature and steric environment of the carbon-halogen bond, rather than bond dissociation energy alone. nih.gov

For polyhalogenated isothiazoles, a general reactivity trend has been observed in palladium-catalyzed cross-coupling reactions. The reaction tends to occur preferentially at the C5 position, followed by the C3 position, and lastly the C4 position. nih.govmdpi.com This selectivity allows for the stepwise and controlled functionalization of polysubstituted isothiazoles, providing a powerful strategy for building molecular complexity. nih.gov For instance, in 3,5-dibromoisothiazole-4-carbonitrile, coupling reactions can be directed to selectively substitute the bromine at the C5 position first. mdpi.com This predictable reactivity is crucial for the rational design of synthetic routes toward complex target molecules.

| Position on Isothiazole Ring | Relative Reactivity in Pd-Catalyzed Cross-Coupling | Rationale |

|---|---|---|

| C5 | 1 (Most Reactive) | Favorable electronic and steric environment for oxidative addition. nih.gov |

| C3 | 2 | Intermediate reactivity. nih.gov |

| C4 | 3 (Least Reactive) | Generally less favorable for oxidative addition compared to C3 and C5. nih.gov |

Palladium-Catalyzed Carbon-Nitrogen Cross-Coupling Reactions.rsc.orgnih.gov

Palladium-catalyzed cross-coupling reactions are fundamental transformations in organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds. rsc.orgsigmaaldrich.com These reactions, recognized with the 2010 Nobel Prize in Chemistry, provide efficient methods for constructing Csp2-Csp2, Csp2-Csp, and Csp2-N bonds. libretexts.org The general catalytic cycle involves three key steps: oxidative addition, transmetalation, and reductive elimination. nih.gov In the context of this compound, these reactions are pivotal for introducing nitrogen-based functionalities, which are prevalent in pharmaceuticals and agrochemicals. rsc.orgnih.gov The use of palladium catalysts allows for mild reaction conditions and high functional group tolerance, making them suitable for complex molecule synthesis. rsc.org

Formation of Amino- and Amido-Isothiazoles.researchgate.net

The introduction of amino and amido groups onto the isothiazole ring at the 2-position via palladium-catalyzed C-N cross-coupling reactions is a significant strategy for creating molecules with potential biological activity. nih.gov These reactions typically involve the coupling of this compound with a primary or secondary amine or an amide in the presence of a palladium catalyst and a base.

A versatile and functional-group-tolerant method for the Pd-catalyzed C─N cross-coupling of five-membered heteroaryl halides, including bromoisothiazoles, with primary and secondary amines has been developed. nih.gov This method addresses the challenges associated with the coupling of pharmaceutically relevant heteroarenes. nih.gov The key to its broad applicability is the synergistic combination of a moderate-strength base, which limits the decomposition of the sensitive isothiazole ring, and a specific phosphine-supported palladium catalyst that resists deactivation. nih.gov This allows for the high-yielding synthesis of a wide range of amino-isothiazoles, including those with sterically demanding amine partners. nih.gov

For the formation of amido-isothiazoles, a similar palladium-catalyzed approach can be employed, coupling this compound with an amide. The reaction conditions are optimized to facilitate the N-arylation of the amide with the isothiazole ring. Research has shown that the choice of palladium catalyst, ligand, and base is crucial for achieving high yields and selectivity. For instance, certain palladium-catalyzed amidation reactions have been shown to favor coupling at specific positions on polyhalogenated heterocycles, a principle that can be applied to substituted bromoisothiazoles. nih.gov

Other Metal-Catalyzed Coupling Transformations (e.g., C-S, C-O)

Beyond C-N bond formation, metal-catalyzed cross-coupling reactions are instrumental in forming carbon-sulfur (C-S) and carbon-oxygen (C-O) bonds with this compound. These transformations expand the chemical space accessible from this starting material.

Transition-metal-catalyzed C-S bond formation is a key method for synthesizing thioethers, which are important motifs in various fields. nih.gov Palladium-catalyzed coupling of thiols with aryl halides is a prominent method for this purpose. nih.gov In the case of this compound, its reaction with a thiol in the presence of a palladium catalyst can yield the corresponding 2-thioether-substituted isothiazole. While palladium is common, other metals have also been utilized for C-S coupling reactions. nih.gov For instance, the synthesis of 5,5′-thiobis(3-bromoisothiazole-4-carbonitrile) has been reported via the treatment of 3,5-dibromoisothiazole-4-carbonitrile with sodium thiocyanate, showcasing a method for C-S bond formation. mdpi.com

Carbon-oxygen bond formation via metal-catalyzed cross-coupling is less common for isothiazoles compared to C-N and C-S couplings but remains a valuable transformation. These reactions typically involve the coupling of this compound with an alcohol or a phenol (B47542) derivative.

Metalation and Subsequent Functionalization.researchgate.net

Metalation of bromoisothiazoles, followed by reaction with an electrophile, is a powerful strategy for introducing a wide range of functional groups onto the isothiazole ring. researchgate.net This two-step process involves the initial formation of an organometallic isothiazole species, which then acts as a nucleophile.

Lithiation and Magnesium-Halogen Exchange Reactions on Brominated Isothiazoles.researchgate.net

Halogen-metal exchange is a common method for generating organometallic reagents from organic halides. ethz.ch For brominated isothiazoles, both lithium-halogen and magnesium-halogen exchange reactions are viable routes to produce reactive isothiazolyl organometallic species.

Lithium-halogen exchange is a rapid reaction, often performed at low temperatures using alkyllithium reagents like n-butyllithium or t-butyllithium. ethz.ch This method allows for the selective formation of a lithiated isothiazole even in the presence of other sensitive functional groups. ethz.ch The resulting isothiazolyllithium is a potent nucleophile. ethz.ch It is important to note that direct deprotonation (lithiation) can also occur, and the regioselectivity depends on the substituents present on the isothiazole ring and the reaction conditions. For instance, the lithiation of isothiazoles and their subsequent reaction with electrophiles has been reviewed as a key functionalization strategy. arkat-usa.org

Magnesium-halogen exchange has gained popularity for its ability to form Grignard reagents at low temperatures, which can be challenging to synthesize otherwise. ethz.ch Isopropylmagnesium chloride (i-PrMgCl) is a commonly used reagent for this purpose. ethz.ch The combination of i-PrMgCl with lithium chloride (LiCl), known as "TurboGrignard," is a highly reactive system that can facilitate the exchange of unreactive halides. ethz.ch While aryl iodides are the best substrates, electron-poor aryl bromides, such as bromoisothiazoles, can also undergo this exchange. ethz.ch

Electrophilic Quenching of Organometallic Isothiazole Species

Once the organometallic isothiazole species (either lithiated or a Grignard reagent) is formed, it can be "quenched" by reacting it with a variety of electrophiles to introduce new substituents. researchgate.net These organometallic compounds are strong bases and potent carbon-nucleophiles. ethz.ch

The versatility of this methodology has been demonstrated by quenching a lithiated isothiazole with various electrophiles to yield the desired functionalized products. acs.orgnih.govacs.org For example, the 5-lithio anion of a protected 3-hydroxyisothiazole has been successfully trapped with a range of electrophiles, leading to the formation of new carbon-carbon and carbon-heteroatom bonds at the 5-position. acs.org However, the success of the quenching step can be dependent on the specific electrophile used; for instance, attempted benzoylation has been reported to be unsuccessful in some cases. acs.orgnih.govacs.org

The choice of electrophile dictates the functional group that is introduced. Common electrophiles include aldehydes, ketones, carbon dioxide (for carboxylation), and alkyl halides. For example, the formylation of arylmetal reagents using dimethylformamide (DMF) is a well-established method to introduce a formyl group. thieme-connect.de

C-H Activation and Direct Arylation/Heteroarylation of Bromoisothiazoles.arkat-usa.org

C-H activation has emerged as a powerful and atom-economical strategy for the functionalization of heteroarenes, avoiding the need for pre-functionalized starting materials like organometallic reagents. uni-muenster.de Direct arylation or heteroarylation involves the coupling of a C-H bond of one aromatic system with a C-X (where X is a halide) bond of another.

For bromoisothiazoles, C-H activation offers a complementary approach to traditional cross-coupling and metalation methods. While the bromine atom itself is a site for cross-coupling, the C-H bonds on the isothiazole ring can also be targeted for functionalization. The regioselectivity of C-H activation is often directed by the inherent electronic properties of the heterocyclic ring or by the presence of directing groups. thieme-connect.de

Palladium-catalyzed direct arylation has been successfully applied to various heterocycles, including oxazoles and benzothiazoles. organic-chemistry.orgmdpi.com These methods often tolerate a wide range of functional groups and can be highly regioselective. organic-chemistry.org For instance, a cooperative palladium-copper system has been developed for the direct C-H arylation of arenes and heteroarenes with aryl bromides and chlorides. rsc.org Such methodologies could potentially be applied to the direct arylation of a C-H position on a bromoisothiazole, leaving the bromine atom intact for subsequent transformations. This approach allows for the sequential introduction of different aryl or heteroaryl groups, leading to the synthesis of complex, highly substituted isothiazole derivatives.

Regioselectivity in Direct C-H Functionalization of Substituted Bromoisothiazoles

Direct C-H functionalization has emerged as a powerful, atom-economical method for modifying heterocyclic compounds, avoiding the need for pre-functionalization steps. rsc.org In the context of substituted bromoisothiazoles, the regioselectivity of these reactions is a critical aspect, governed by the electronic properties of the ring and the directing influence of existing substituents.

Research into the direct C-H arylation of substituted isothiazoles provides significant insight into these regioselective processes. A key study on 3-bromoisothiazole-4-carbonitrile demonstrated that palladium-catalyzed direct C-H arylation occurs selectively at the C5 position. nih.gov This reaction, mediated by silver(I) fluoride (B91410), successfully yielded a range of 5-aryl-3-bromoisothiazole-4-carbonitriles. nih.gov The preference for functionalization at the C5 position in this electron-poor heterocyclic system highlights the specific reactivity of the C-H bonds on the isothiazole ring. nih.govresearchgate.net

The selectivity in such reactions is often influenced by the reaction mechanism, which can involve a concerted metalation-deprotonation pathway. wikipedia.org For related heterocyclic systems, computational studies have shown that the choice of catalyst and additives can tune the reaction's selectivity, for instance between the C3 and C7 positions in pyrazolo[1,5-a]pyrimidines. mdpi.com While specific mechanistic studies on this compound are less common, the principles derived from similar structures suggest that the C5-H bond is the most likely site for electrophilic palladation due to the electronic influence of the sulfur and nitrogen heteroatoms and the bromo substituent. The development of machine learning models to predict regioselectivity in radical C-H functionalization of heterocycles also points to the increasing predictability of these complex reactions. nih.gov

During the optimization of the C-H arylation of 3-bromoisothiazole-4-carbonitrile, an oxidative dimerization byproduct, 3,3'-dibromo-5,5'-biisothiazole-4,4'-dicarbonitrile, was observed. nih.gov This side reaction was subsequently developed into a targeted synthesis, achieving a 67% yield via a silver-mediated, palladium-catalyzed oxidative dimerization. nih.gov

Table 1: Regioselective C-H Arylation of 3-Bromoisothiazole-4-carbonitrile

| Reactant | Arylating Agent | Catalyst System | Position of Functionalization | Product Type | Reference |

|---|---|---|---|---|---|

| 3-Bromoisothiazole-4-carbonitrile | Various Aryl/Heteroaryl Sources | Pd Catalyst, AgF | C5 | 5-Aryl/Heteroaryl-3-bromoisothiazole-4-carbonitriles | nih.gov |

| 3-Chloroisothiazole-4-carbonitrile (B1645106) | Benzene | Pd Catalyst, AgF | C5 | 3-Chloro-5-phenylisothiazole-4-carbonitrile | nih.gov |

Catalytic Systems for C-H Activation

The successful C-H functionalization of bromoisothiazoles relies on sophisticated transition-metal catalytic systems, with palladium and rhodium complexes being the most extensively studied. nih.govnih.gov These catalysts operate through various mechanisms, often requiring specific ligands, oxidants, and directing groups to achieve high efficiency and selectivity. rsc.orgsigmaaldrich.com

Palladium-Catalyzed Systems: Palladium catalysts are versatile for C-H activation and subsequent C-C bond formation. nih.gov In the direct arylation of 3-bromoisothiazole-4-carbonitrile, a system comprising a palladium catalyst and a silver(I) fluoride mediator was effective. nih.gov The reaction was optimized by screening various catalysts, ligands, and bases. nih.gov Palladium(II) acetate (B1210297) (Pd(OAc)₂) is a commonly used palladium source in these transformations. nih.govbeilstein-journals.org The catalytic cycle often involves the C-H activation step to form a palladacycle intermediate, followed by reaction with a coupling partner and reductive elimination to regenerate the active catalyst. beilstein-journals.org To facilitate the catalytic cycle, oxidants are often necessary to reoxidize the Pd(0) species back to the active Pd(II) state. nih.gov While stoichiometric oxidants like copper and silver salts have been widely used, modern strategies focus on using molecular oxygen as a greener, more sustainable oxidant. nih.govmdpi.com

Rhodium-Catalyzed Systems: Rhodium catalysts have also shown significant promise for C-H activation, offering unique reactivity and selectivity. nih.govresearchgate.net Catalysts such as [Cp*RhCl₂]₂ are frequently employed for C-H activation/annulation reactions to construct complex heterocyclic frameworks. mdpi.com These reactions can proceed under mild conditions and often exhibit high functional group tolerance. researchgate.net For instance, rhodium catalysis has been used in the synthesis of isoquinolones and pyrrolo[2,1-a]isoquinolinium salts through C-H functionalization cascades. researchgate.net Although direct examples on this compound are sparse, the extensive use of rhodium catalysts for the functionalization of other N-heterocycles suggests their potential applicability. mdpi.comresearchgate.netnih.gov

Table 2: Examples of Catalytic Systems for C-H Activation of Heterocycles

| Metal Catalyst | Typical Precursor | Common Oxidant/Mediator | Application Example | Reference |

|---|---|---|---|---|

| Palladium | Pd(OAc)₂, PdCl₂(MeCN)₂ | AgF, AgOAc, Cu(OAc)₂, O₂ | Direct arylation of 3-bromoisothiazole-4-carbonitrile | nih.govnih.govbeilstein-journals.org |

| Rhodium | [Cp*RhCl₂]₂, Rh₂(oct)₄ | Cu(OAc)₂, AgOAc | Annulative coupling of isothiazoles with alkynes | mdpi.comresearchgate.netnih.gov |

| Ruthenium | [RuCl₂(p-cymene)]₂ | AgOAc | Twofold C-H functionalization with alkenes | nih.gov |

| Copper | Cu(OAc)₂ | O₂ (air) | Ortho-selective halogenation of 2-arylpyridines | scielo.br |

Exploration of Radical Reactions Involving the C-Br Bond

The carbon-bromine bond in this compound is a key site for radical reactivity. This bond can undergo homolytic cleavage, where the bonding electron pair is split evenly between the carbon and bromine atoms, generating a radical intermediate. libretexts.orgpressbooks.pub This process can be initiated thermally, photochemically, or through chemical reagents. ma.edurutgers.edu

Electrochemical studies on the related 2-bromothiazole (B21250) provide a clear example of C-Br bond cleavage. researchgate.net Cyclic voltammetry shows an irreversible reduction wave corresponding to the cleavage of the carbon-bromine bond. researchgate.net Bulk electrolysis at this potential results in the quantitative formation of thiazole (B1198619), indicating a debromination reaction. The mechanism involves the initial formation of a radical anion, which rapidly cleaves the C-Br bond. researchgate.net The resulting thiazolyl radical can then abstract a hydrogen atom from the solvent or other proton donors to yield the final product. researchgate.net

Chemical methods for radical dehalogenation are also well-established. Reagents like tributyltin hydride (Bu₃SnH), often used with a radical initiator such as azobisisobutyronitrile (AIBN), are effective for the reduction of alkyl and aryl halides via a radical chain mechanism. libretexts.org The process begins with the formation of a tributyltin radical, which abstracts the bromine atom from the substrate to generate an isothiazolyl radical. libretexts.org This radical then abstracts a hydrogen atom from a Bu₃SnH molecule, yielding the debrominated isothiazole and regenerating the tributyltin radical to continue the chain reaction. libretexts.org

These radical reactions highlight the utility of the C-Br bond as a synthetic handle. The homolytic cleavage of this bond provides access to isothiazolyl radicals, which are versatile intermediates for forming new C-H, C-C, or C-heteroatom bonds, thus expanding the synthetic toolbox for modifying the isothiazole scaffold. rutgers.educhemistrysteps.com

Strategic Utilization of 2 Bromoisothiazole in Complex Chemical Synthesis

As a Versatile Precursor for Divergent Synthesis of Substituted Isothiazoles

2-Bromoisothiazole serves as a key precursor for the divergent synthesis of a variety of substituted isothiazoles. researchgate.netbeilstein-journals.org The bromine atom at the 2-position can be readily substituted by a range of nucleophiles or engaged in metal-catalyzed cross-coupling reactions, allowing for the introduction of diverse functional groups onto the isothiazole (B42339) core.

One of the primary methods for the functionalization of this compound is through metal-halogen exchange reactions. harvard.eduresearchgate.net Treatment of this compound with organolithium reagents, such as n-butyllithium, at low temperatures generates the corresponding 2-lithiothiazole intermediate. harvard.eduwikipedia.org This highly reactive species can then be quenched with various electrophiles to introduce a wide range of substituents at the 2-position. For instance, reaction with aldehydes or ketones yields secondary or tertiary alcohols, while reaction with carbon dioxide followed by acidification affords the corresponding carboxylic acid.

Palladium-catalyzed cross-coupling reactions are another powerful tool for the diversification of the this compound scaffold. uni-muenchen.dedur.ac.uk Reactions such as the Suzuki-Miyaura coupling with boronic acids, the Sonogashira coupling with terminal alkynes, and the Stille coupling with organostannanes enable the formation of carbon-carbon bonds, linking the isothiazole ring to various aryl, heteroaryl, and alkyl groups. mdpi.comscientificlabs.co.uknih.gov These reactions typically proceed with high efficiency and functional group tolerance, making them highly valuable in the synthesis of complex molecules.

The following table provides examples of substituted isothiazoles synthesized from this compound:

| Reactant | Reagents and Conditions | Product | Reaction Type |

|---|---|---|---|

| This compound | Arylboronic acid, Pd catalyst, base | 2-Aryl-isothiazole | Suzuki-Miyaura Coupling |

| This compound | Terminal alkyne, Pd/Cu catalyst, base | 2-Alkynyl-isothiazole | Sonogashira Coupling |

| This compound | Organostannane, Pd catalyst | 2-Substituted-isothiazole | Stille Coupling |

| This compound | 1. n-BuLi; 2. Electrophile (e.g., R-CHO) | 2-Substituted-isothiazole (e.g., Isothiazol-2-yl-methanol) | Metal-Halogen Exchange/Nucleophilic Addition |

Building Block for Fused Heterocyclic Systems Containing the Isothiazole Moiety

This compound is a valuable starting material for the construction of fused heterocyclic systems where the isothiazole ring is annulated to another heterocyclic or carbocyclic ring. arkat-usa.orgacdlabs.comdmed.org.ua These fused systems often exhibit unique electronic properties and biological activities.

A common strategy involves the initial functionalization of this compound to introduce a reactive group that can participate in a subsequent intramolecular cyclization reaction. For example, a Sonogashira coupling of this compound with an appropriately substituted alkyne can be followed by a cyclization step to form isothiazolo[5,4-b]pyridines. arkat-usa.org

Another approach involves the reaction of this compound with a bifunctional reagent, leading to the direct formation of a fused ring system. For instance, the reaction with 2-aminopyridine-3-thiol (B8597) can lead to the formation of thiazolo[4,5-b]pyridines. dmed.org.ua

The table below illustrates the synthesis of fused heterocyclic systems from this compound derivatives.

| Starting Material | Reaction Sequence | Fused System |

|---|---|---|

| This compound | 1. Sonogashira coupling with a substituted alkyne 2. Intramolecular cyclization | Isothiazolo[5,4-b]pyridine |

| This compound derivative | Condensation with 2-aminopyridine-3-thiol | Thiazolo[4,5-b]pyridine |

| This compound | Reaction with anthranilic acid derivatives | Isothiazolo[5,4-d]pyrimidinone |

Application in the Construction of Advanced Organic Scaffolds

The strategic use of this compound extends to the construction of advanced organic scaffolds with potential applications in materials science and medicinal chemistry. researchgate.netbenchchem.com The ability to introduce diverse functionalities through the bromine handle allows for the synthesis of tailored molecules with specific properties.

In the field of organic electronics, for example, this compound can be incorporated into conjugated polymer backbones through repeated cross-coupling reactions. The electron-deficient nature of the isothiazole ring can influence the electronic properties of the resulting polymer, making it suitable for applications in organic field-effect transistors (OFETs) or organic photovoltaics (OPVs).

Furthermore, the isothiazole moiety can act as a key pharmacophore in the design of new therapeutic agents. By using this compound as a starting point, medicinal chemists can synthesize libraries of compounds with diverse substituents to probe structure-activity relationships and identify potent and selective drug candidates.

Synthesis of Isothiazole-Containing Molecular Architectures

The synthesis of complex, isothiazole-containing molecular architectures often relies on the strategic manipulation of this compound and its derivatives. researchgate.netbenchchem.com This includes the construction of macrocycles, dendrimers, and other intricate three-dimensional structures.

For instance, the iterative use of cross-coupling reactions with bifunctional building blocks can lead to the formation of oligomeric and polymeric structures containing multiple isothiazole units. The precise control over the reaction conditions and the choice of monomers allow for the synthesis of well-defined molecular architectures with specific lengths and topologies.

The synthesis of such complex molecules is crucial for the development of new materials with advanced properties, such as molecular wires, sensors, and catalysts. The versatility of this compound as a synthetic handle makes it an indispensable tool in the pursuit of novel and functional molecular architectures.

Computational and Theoretical Investigations of 2 Bromoisothiazole and Its Reactivity

Density Functional Theory (DFT) Studies on Electronic Structure

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure of many-body systems. slideshare.net This method allows for the calculation of various electronic properties by focusing on the electron density rather than the complex many-electron wavefunction. slideshare.netmdpi.com For 2-bromoisothiazole, DFT studies are instrumental in elucidating its fundamental electronic characteristics, which are key to understanding its reactivity.

DFT calculations can generate electron density maps, which highlight the electron-rich and electron-deficient regions of the this compound molecule. These maps are crucial for identifying sites susceptible to electrophilic or nucleophilic attack. For instance, in related brominated thiazole (B1198619) derivatives, DFT has been used to pinpoint reactive sites. benchchem.com The isothiazole (B42339) ring, being a heteroaromatic system, possesses a nuanced electronic distribution influenced by the nitrogen and sulfur heteroatoms, as well as the electron-withdrawing bromine atom.

Key parameters derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and distribution of the HOMO are indicative of the molecule's ability to donate electrons, suggesting sites prone to electrophilic attack. Conversely, the LUMO's energy and location point to the molecule's capacity to accept electrons, indicating sites for nucleophilic attack. The HOMO-LUMO energy gap is a critical indicator of the molecule's kinetic stability and chemical reactivity. ijcce.ac.ir While specific values for this compound require dedicated calculations, studies on analogous heterocyclic systems demonstrate the utility of this approach. mdpi.com

Table 1: Representative Electronic Properties from DFT Calculations on Heterocyclic Compounds

| Property | Description | Significance for this compound Reactivity |

| Electron Density Distribution | Spatial distribution of electrons within the molecule. | Identifies nucleophilic (electron-rich) and electrophilic (electron-deficient) centers. |

| HOMO Energy & Distribution | Energy and location of the highest energy electrons. | Indicates the most likely sites for electrophilic attack. |

| LUMO Energy & Distribution | Energy and location of the lowest energy unoccupied orbital. | Indicates the most likely sites for nucleophilic attack. |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO. | Relates to chemical reactivity and kinetic stability; a smaller gap suggests higher reactivity. |

| Molecular Electrostatic Potential (MEP) | Represents the net electrostatic effect of the molecule's charge distribution. | Visually identifies regions of positive and negative potential, guiding understanding of intermolecular interactions. |

This table is illustrative and based on general principles of DFT applied to heterocyclic systems.

Modeling of Reaction Mechanisms and Transition States in Functionalization

Computational modeling is an invaluable tool for mapping out the intricate pathways of chemical reactions. By calculating the potential energy surface for a given reaction, researchers can identify intermediates, and more importantly, the transition states that govern the reaction rate. smu.edu For the functionalization of this compound, this approach can elucidate the mechanisms of important transformations like cross-coupling reactions or halogen dance rearrangements. researchgate.netwhiterose.ac.uk

For example, in a process analogous to the "halogen dance" observed in other bromo-heterocycles, a bromine atom can migrate to a different position on the ring under the influence of a strong base. whiterose.ac.uk DFT calculations can model this process by:

Locating the stationary points: This includes the initial reactant (this compound and base), any intermediates (e.g., a lithiated isothiazole), the transition state for bromine migration, and the final product.

Calculating the energies: The relative energies of these species provide the thermodynamic and kinetic profile of the reaction. The energy of the transition state relative to the reactants determines the activation energy barrier, which is directly related to the reaction rate.

Visualizing the transition state geometry: The structure of the transition state reveals the precise arrangement of atoms at the peak of the energy barrier, showing which bonds are breaking and which are forming simultaneously. smu.edu

Similarly, for palladium-catalyzed cross-coupling reactions, which are common for functionalizing aryl halides, DFT can be used to model the key steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination. These models help in understanding how the ligands on the palladium catalyst and the substituents on the isothiazole ring influence the efficiency of the reaction. rsc.org

Prediction of Regioselectivity and Reactivity Profiles

One of the most powerful applications of computational chemistry is the prediction of regioselectivity in reactions where multiple products can be formed. For this compound, which has multiple C-H bonds that could potentially react in addition to the C-Br bond, predicting the site of functionalization is crucial.

Computational methods can predict regioselectivity by comparing the activation energies for the different possible reaction pathways. chemrxiv.org The pathway with the lowest activation energy barrier will be the kinetically favored one, leading to the major product. This has been successfully applied to predict the site of C-H functionalization in various heteroaromatic systems. chemrxiv.orgresearchgate.net

Several computational strategies exist for predicting reactivity and regioselectivity:

Activation Energy Comparison: Calculating the transition state energies for attack at each possible position. The position with the lowest barrier is predicted to be the most reactive.

Fukui Functions and Dual Descriptors: These are properties derived from DFT that quantify the change in electron density when an electron is added or removed. They can be used to predict the most likely sites for nucleophilic, electrophilic, and radical attack.

Charge Analysis: Examining the calculated atomic charges (e.g., Mulliken, NBO) can provide a simpler, though often less reliable, indication of reactive sites.

Recent advances have also seen the development of machine learning models trained on computational and experimental data to predict reaction outcomes, including regioselectivity, for broad classes of reactions, including cross-couplings of heteroaromatics like 2-bromothiazole (B21250). rsc.org Computational tools can also evaluate factors like steric hindrance and the electronic influence of neighboring groups to provide a comprehensive prediction of selectivity. nih.gov

Table 2: Computational Approaches to Predicting Regioselectivity

| Method | Principle | Application to this compound |

| Transition State Energy Calculation | Compares the kinetic barriers for reaction at different sites. | Predicts the major product in C-H functionalization or substitution reactions. |

| RegioSQM | Identifies the most nucleophilic centers by calculating protonation energies. | Predicts the outcome of electrophilic aromatic substitution reactions. researchgate.net |

| Fukui Indices | Quantifies the reactivity of each atomic site towards different types of reagents. | Identifies sites susceptible to electrophilic, nucleophilic, or radical attack. |

| Machine Learning Models | Uses algorithms trained on existing reaction data to predict outcomes. | Predicts yields and selectivity for new cross-coupling reactions. rsc.org |

Conformational Analysis and Intermolecular Interactions (if relevant to reactivity)

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. orgosolver.comchemistrysteps.com For a relatively rigid molecule like this compound, significant conformational flexibility is not expected within the ring itself. However, if a flexible substituent is introduced onto the ring, conformational analysis becomes critical.

The conformation of a substituted this compound can significantly impact its reactivity. slideshare.net For example, the orientation of a substituent can:

Sterically hinder access to a nearby reactive site, slowing down or preventing a reaction at that position.

Influence the electronic properties of the ring through space, potentially altering the regioselectivity of a reaction.

Participate in intramolecular interactions , such as hydrogen bonding, which can stabilize a particular conformation and influence the reaction pathway.

Computational methods can be used to determine the relative energies of different conformers and the energy barriers for their interconversion. This information helps to predict the dominant conformation in solution and, consequently, how the molecule will present itself to an incoming reagent. While direct conformational analysis studies on this compound are not prominent in the literature, the principles are well-established and routinely applied to understand the reactivity of substituted aromatic and heteroaromatic compounds. acs.org

Furthermore, understanding intermolecular interactions is key to predicting how molecules will pack in the solid state or interact in solution. DFT can model these interactions, such as hydrogen bonding or π-stacking, which can be relevant in catalysis or materials science applications involving this compound derivatives.

Advanced Spectroscopic and Structural Elucidation Methodologies for Brominated Isothiazoles

Application of Advanced NMR Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural elucidation of organic molecules, including halogenated heterocycles like 2-Bromoisothiazole. mdpi.comsigmaaldrich.com Advanced NMR techniques, going beyond simple one-dimensional proton and carbon-13 spectra, are instrumental in unambiguously assigning complex structures. unimelb.edu.auipb.pt

For this compound, ¹H NMR and ¹³C NMR spectroscopy provide foundational data. In ¹H NMR, the protons on the isothiazole (B42339) ring exhibit characteristic chemical shifts and coupling constants. For instance, in a CCl₄ solvent, the proton at position 5 (H-5) and the proton at position 4 (H-4) of 2-Bromothiazole (B21250) (a related compound) show distinct signals, with a coupling constant (J) of 3.4 Hz between them. chemicalbook.com Similarly, ¹³C NMR provides the chemical shifts for the carbon atoms in the ring, with the carbon bearing the bromine atom showing a characteristic signal. nih.gov

Two-dimensional (2D) NMR techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are invaluable for complex derivatives. emerypharma.com

COSY experiments establish proton-proton coupling networks, helping to identify adjacent protons within the isothiazole ring. emerypharma.com

HSQC correlates directly bonded proton and carbon atoms, providing a clear map of C-H connectivities. emerypharma.com

HMBC reveals longer-range couplings between protons and carbons (typically 2-3 bonds), which is critical for assigning quaternary carbons and confirming the substitution pattern of the bromine atom and any other substituents on the isothiazole ring. ipb.pt

These advanced methods are particularly crucial when dealing with substituted brominated isothiazoles where the proton and carbon signals may be more crowded and difficult to assign from 1D spectra alone. ipb.ptresearchgate.net

Table 1: Representative ¹H NMR Data for 2-Bromothiazole chemicalbook.com

| Solvent | Proton | Chemical Shift (ppm) | Coupling Constant (J) |

|---|---|---|---|

| CCl₄ | H-5 | 7.59 | 3.4 Hz |

| CCl₄ | H-4 | 7.35 | 3.4 Hz |

| CDCl₃ | H-5 | 7.605 | 3.6 Hz |

Table 2: Representative ¹³C NMR Data for this compound

| Nucleus | Chemical Shift (ppm) |

|---|---|

| C2 | Data not available in search results |

| C3 | Data not available in search results |

| C4 | Data not available in search results |

| C5 | Data not available in search results |

Mass Spectrometry Techniques for Molecular Formula and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns. savemyexams.comuni-saarland.de For this compound, the presence of bromine is a key feature that is readily identified in the mass spectrum.

Due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br occur in an approximate 1:1 ratio), the molecular ion peak (M⁺) of a bromine-containing compound will appear as a pair of peaks of nearly equal intensity, separated by two mass-to-charge units (m/z). savemyexams.com This characteristic "M, M+2" pattern is a definitive indicator of the presence of a single bromine atom in the molecule.

Electron Ionization (EI) is a common technique that bombards the molecule with high-energy electrons, causing it to ionize and fragment. uni-saarland.de The fragmentation of the this compound molecular ion can provide valuable structural information. The fragmentation process involves the breaking of bonds within the ion, leading to the formation of smaller, stable charged fragments. youtube.com Analysis of the m/z values of these fragment ions can help to piece together the structure of the original molecule. For instance, the loss of a bromine radical or the fragmentation of the isothiazole ring itself would produce characteristic peaks in the mass spectrum. collectionscanada.gc.calibretexts.org

High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion, which allows for the determination of the molecular formula with high confidence. mdpi.com

Table 3: Expected Mass Spectrometry Data for this compound (C₃H₂BrNS)

| Feature | Expected m/z Value | Description |

|---|---|---|

| Molecular Ion (M⁺) | 162.9 / 164.9 | Shows characteristic M and M+2 peaks due to ⁷⁹Br and ⁸¹Br isotopes. savemyexams.com |

| Key Fragments | Variable | Fragmentation may involve loss of Br, HCN, or other small molecules, leading to characteristic fragment ions. libretexts.org |

X-ray Crystallography for Solid-State Structure Determination of Derivatives

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While this technique is applied to crystalline derivatives of this compound rather than the compound itself (which may be a liquid at room temperature), it provides invaluable information about bond lengths, bond angles, and intermolecular interactions in the solid state. researchgate.net

For example, a study on 2,4-Dibromothiazole, a related compound, revealed its crystal structure to be orthorhombic. researchgate.net Such analyses can elucidate non-covalent interactions, like halogen bonding, which can play a significant role in the packing of molecules in the crystal lattice. researchgate.netresearchgate.net In another example, the X-ray structure of 2,4-diacetyl-5-bromothiazole showed the structure was dominated by intramolecular halogen bonding between the bromine atom and a carbonyl oxygen. researchgate.net

The synthesis of various halogenated derivatives of thiazolo[5,4-d]thiazole (B1587360) and their subsequent analysis by X-ray crystallography has provided detailed structural parameters, including bond lengths and angles, which are compared to the parent compound. udayton.edu This comparative analysis helps in understanding the electronic and steric effects of halogen substitution on the heterocyclic ring system.

Table 4: Example Crystallographic Data for a Brominated Thiazole (B1198619) Derivative (2,4-Dibromothiazole) researchgate.net

| Parameter | Value |

|---|---|

| Crystal System | Orthorhombic |

| Space Group | Fmm2 |

| a (Å) | 6.700 (10) |

| b (Å) | 16.21 (3) |

Methodological Developments in Spectroscopic Characterization of Halogenated Heterocycles

The field of chemical analysis is continuously evolving, with ongoing developments in spectroscopic techniques enhancing the ability to characterize complex molecules like halogenated heterocycles. mdpi.comimist.ma These advancements aim to improve sensitivity, resolution, and the scope of information that can be obtained.

In NMR spectroscopy, the development of higher field magnets and cryogenically cooled probes has significantly increased sensitivity, allowing for the analysis of smaller sample quantities and the detection of less abundant nuclei. unimelb.edu.au New pulse sequences and 2D/3D NMR experiments are constantly being designed to tackle more complex structural problems, including the study of tautomerism and dynamic processes in solution. researchgate.netacs.org

In mass spectrometry, "soft" ionization techniques like Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) have become routine. uni-saarland.de These methods are less energetic than EI and often leave the molecular ion intact, which is particularly useful for fragile molecules that fragment extensively under EI conditions. uni-saarland.de

The combination of different analytical techniques, often referred to as a hyphenated technique (e.g., GC-MS or LC-MS), allows for the separation of complex mixtures and the subsequent spectroscopic analysis of the individual components. mdpi.com The continuous development of these methodologies is crucial for the comprehensive characterization of new and existing halogenated heterocyclic compounds, providing deeper insights into their structure and reactivity. sigmaaldrich.comeurjchem.com

Emerging Research Avenues and Challenges in 2 Bromoisothiazole Chemistry

Development of Green Chemistry Approaches for Synthesis and Functionalization

The principles of green chemistry, which aim to reduce waste and minimize the use of hazardous substances, are increasingly influencing the synthesis and functionalization of heterocyclic compounds like 2-bromoisothiazole. acs.orgpandawainstitute.com Traditional synthetic methods often involve harsh conditions and environmentally harmful reagents. heteroletters.org Consequently, a significant research challenge is the development of more sustainable protocols.

Current research in this area focuses on several key strategies:

Use of Greener Solvents: Efforts are being made to replace hazardous solvents with more environmentally benign alternatives, such as water or bio-based solvents, in reactions involving isothiazole (B42339) derivatives. thieme-connect.comthieme-connect.com The use of aqueous or aqueous-alcoholic media for cross-coupling reactions is a notable example of this approach. thieme-connect.comthieme-connect.com

Catalyst-Free and Metal-Free Reactions: To reduce reliance on potentially toxic and expensive heavy metal catalysts, researchers are exploring metal- and catalyst-free synthetic routes. acs.orgorganic-chemistry.org For instance, an operationally simple, user-friendly, and carbon-economic protocol for synthesizing 3,5-disubstituted isothiazoles has been developed using ammonium (B1175870) acetate (B1210297) under metal-free conditions. acs.orgorganic-chemistry.org This method proceeds via a sequential imine formation/cyclization/aerial oxidation cascade. acs.orgorganic-chemistry.org

Energy Efficiency: The adoption of alternative energy sources like microwave irradiation and ultrasound is being investigated to reduce energy consumption and reaction times in the synthesis of nitrogen-sulfur containing heterocycles. semanticscholar.org

Atom Economy: Synthetic strategies that maximize the incorporation of all reactant atoms into the final product are a core tenet of green chemistry. acs.org One-pot syntheses and multicomponent reactions are being developed to improve the atom economy of isothiazole synthesis. heteroletters.orgorganic-chemistry.org

Exploration of Novel Catalytic Systems for Challenging Transformations

Cross-coupling reactions are fundamental for the functionalization of this compound, but they often present challenges. The development of novel and more efficient catalytic systems is a major focus of current research. rsc.org Palladium-catalyzed reactions, such as the Buchwald-Hartwig amination, are widely used for C-N bond formation, but require ongoing optimization to handle diverse substrates and improve efficiency. rsc.orgacs.org

Recent advancements include:

Ligand Development: The design of new phosphine (B1218219) ligands that are bulky and sterically hindered allows for the coupling of a wide range of amines with heteroaryl halides like this compound. rsc.org

Palladium/Copper Systems: A palladium/copper(I) catalytic system has been effectively used for the mild and regioselective C-2 arylation of thiazoles. nih.gov This approach can be extended to isothiazole systems, enabling the synthesis of diarylated products. nih.gov

Air-Stable Catalysts: The use of air-stable Pd(I) iodide dimers as catalysts for reductive cross-couplings of aryl halides represents a significant advancement, particularly for challenging substrates. chemrxiv.org

Heterogeneous Catalysis: The development of heterogeneous catalysts is a key area of interest for green chemistry, as these catalysts can be more easily separated and recycled. eie.gr Isothiazole-metal complexes themselves are being explored as potential catalysts for cross-coupling reactions in environmentally friendly media. thieme-connect.comthieme-connect.com

| Catalytic System | Reaction Type | Key Features | Source |

|---|---|---|---|

| Palladium with Bulky Phosphine Ligands | Buchwald-Hartwig Amination (C-N Coupling) | Effective for coupling hindered amines and electron-deficient heteroaryl halides. | rsc.org |

| Palladium/Copper(I) | C-2 Arylation (C-C Coupling) | Allows for mild and regioselective arylation of azoles. | nih.gov |

| Air-Stable Pd(I) Iodide Dimers | Reductive Cross-Coupling | Effective for challenging substrates, including 2-pyridyl systems. | chemrxiv.org |

| Isothiazole-Metal Complexes | Cross-Coupling | Potential for use as recyclable catalysts in green solvents like water. | thieme-connect.comthieme-connect.com |

Precise Control of Regioselectivity in Multi-functionalization Reactions

A central challenge in the chemistry of isothiazoles is controlling the regioselectivity of functionalization reactions. acs.org The isothiazole ring has multiple carbon positions (C3, C4, and C5) that can be functionalized, and achieving selective reaction at a single desired position is crucial for the synthesis of well-defined molecules.

Strategies for controlling regioselectivity include:

Directed Ortho-Metalation: The use of directing groups can guide metalation to a specific position, allowing for subsequent reaction with an electrophile. researchgate.net This is a powerful strategy for achieving regiocontrol that might be difficult to obtain through other means. researchgate.net

Choice of Reagents and Conditions: The outcome of a reaction can often be steered towards a specific regioisomer by carefully selecting the reagents, solvents, and reaction conditions. For example, in the lithiation of 3-(benzyloxy)isothiazole (B1280312), the use of LDA in diethyl ether leads to regioselective functionalization at the 5-position. researchgate.net

Strategic Atom Replacement: An innovative approach involves using the isothiazole ring as a template and then "swapping" the sulfur atom for another atom, such as nitrogen, to create a new heterocyclic system like a pyrazole (B372694) with predictable regiochemistry. researchgate.net

Catalyst Control: The choice of catalyst and ligands can significantly influence the site of reaction. For instance, Ir-catalyzed C-H borylation has been used for the regioselective functionalization of 2,1,3-benzothiadiazole, a related heterocyclic system. acs.org

| Method | Principle | Example Application | Source |

|---|---|---|---|

| Directed Metalation | A functional group directs a metalating agent (e.g., organolithium) to an adjacent position. | ortho-Lithiation to prepare complex substituted heterocycles. | researchgate.net |

| Reagent/Condition Control | Varying reactants, solvents, or temperature to favor one reaction pathway over another. | Regioselective lithiation of 3-(benzyloxy)isothiazole at the C5 position using LDA. | researchgate.net |

| Catalyst-Directed C-H Functionalization | The catalyst system preferentially activates a specific C-H bond. | Ir-catalyzed C-H borylation for selective functionalization. | acs.org |

| Strategic Atom Replacement | Using the isothiazole as a precursor to synthesize other heterocycles with defined regiochemistry. | Synthesis of N-alkyl pyrazoles from isothiazoles. | researchgate.net |

Synthesis of Highly Complex Architectures Incorporating the this compound Core

This compound is a valuable building block for the synthesis of highly complex molecules, including those with potential biological activity. wikipedia.orgscbt.comnih.gov The challenge lies in integrating this heterocycle into larger, multi-functional structures in an efficient and controlled manner.

The synthesis of complex architectures often involves multi-step sequences where the isothiazole unit is introduced early and then elaborated upon. For example, the isothiazole core is present in a few natural products, such as the phytoalexins brassilexin (B120129) and sinalexin, and the cytotoxin aulosirazol. thieme-connect.com Synthetic efforts towards these and other complex targets leverage the reactivity of precursors like this compound.

A key strategy is the iterative, building-block approach, where modular components are sequentially coupled to construct the target molecule. nih.gov MIDA boronates, for instance, represent a promising platform for the generalized iterative assembly of complex molecules. nih.gov The synthesis of complex, polycyclic natural products often involves the assembly of building blocks into a linear precursor, followed by a cyclization cascade. nih.gov The unique electronic properties and reactivity of the this compound moiety make it an attractive component for such synthetic strategies, enabling access to novel and structurally diverse compounds. rsc.orgontosight.ai

Q & A

Q. What are the standard synthetic routes for 2-Bromoisothiazole derivatives, and how do reaction conditions affect yields?

The traditional synthesis of 2-aminobenzothiazole derivatives involves cyclization of arylthiourea using liquid bromine as an oxidant, yielding products at room temperature. However, bromine's corrosiveness and toxicity necessitate strict safety protocols . Alternative methods, such as electrochemical thiolation using sodium bromide, have emerged as greener approaches, though yields (e.g., 87.1% for 6-bromo-2-aminobenzothiazole) depend on stoichiometry and reaction time . Key variables include:

- Oxidant choice : Bromine alternatives (e.g., H₂O₂, iodine) may reduce hazards but require optimization.

- Temperature : Room temperature minimizes side reactions but prolongs reaction time.

- Catalysts : Acidic or basic conditions influence cyclization efficiency.

Q. What spectroscopic techniques are essential for characterizing this compound compounds?

Comprehensive characterization requires multi-technique validation:

| Parameter | Method/Data | Source |

|---|---|---|

| Molecular Formula | C₇H₅N₂SBr (MW: 229.09 g/mol) | Synthesis studies |

| Melting Point | 201–203°C | Experimental data |

| Rf Value (TLC) | 0.68 (silica gel, ethyl acetate/hexane) | Chromatography |

| UV-Vis (λmax) | 276.5 nm in ethanol | Spectroscopic analysis |

| IR (KBr, cm⁻¹) | NH (3325), Ar=C–H (3034), C=N (1595) | Functional group ID |

| ¹H-NMR (δ ppm) | 3.65 (s, NH₂), 6.81 (dd, aromatic H) | Structural elucidation |

Cross-referencing with high-resolution mass spectrometry (HRMS) and X-ray crystallography ensures accuracy .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Personal Protective Equipment (PPE) : Nitrile gloves, chemical-resistant suits, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods or local exhaust systems to avoid inhalation of dust/aerosols .

- Spill Management : Collect spills in sealed containers using non-sparking tools; avoid water to prevent dispersion .

- Storage : Store in airtight containers away from oxidizers at 2–8°C to prevent degradation .

Advanced Questions

Q. How can researchers address contradictions in spectroscopic data when characterizing novel this compound analogs?

Discrepancies in NMR or IR spectra often arise from impurities, tautomerism, or solvent effects. Methodological solutions include:

- Replicate experiments : Confirm results under identical conditions.

- Advanced techniques : Use 2D NMR (COSY, HSQC) to resolve overlapping signals .

- Computational modeling : Compare experimental IR/NMR with DFT-calculated spectra to validate assignments .

- Crystallography : Resolve ambiguous structures via single-crystal X-ray diffraction .

Q. What strategies are employed to optimize bromine-free synthesis methods for this compound derivatives?

Recent advances focus on sustainable alternatives:

- Electrochemical synthesis : Sodium bromide-mediated thiolation under mild conditions reduces bromine dependency .

- Catalytic oxidation : MnO₂ or TEMPO oxidants enable efficient cyclization of thioureas .

- Microwave-assisted reactions : Reduce reaction times (e.g., from 15 h to 2 h) while maintaining yields >80% .

- Solvent optimization : Polar aprotic solvents (DMF, DMSO) enhance reaction rates but require careful waste management .

Q. How does prolonged storage under suboptimal conditions affect the stability and reactivity of this compound compounds?

Degradation studies indicate:

- Temperature sensitivity : Storage above 25°C accelerates decomposition, forming brominated byproducts (e.g., HBr, SO₂) .

- Light exposure : UV radiation induces photolytic cleavage of the C–Br bond, reducing purity .

- Moisture : Hydrolysis of the isothiazole ring occurs in humid environments, requiring desiccants . Mitigation : Regular stability testing via HPLC and periodic reagent recrystallization .

Methodological Notes

- Data Validation : Always cross-check synthetic yields and spectral data against peer-reviewed studies to avoid replication failures .

- Ethical Compliance : Adhere to institutional guidelines for hazardous waste disposal and occupational safety .

- Interdisciplinary Collaboration : Engage computational chemists for mechanistic insights and toxicologists for risk assessment .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.